N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide
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Overview
Description
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a formyl group, and a benzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of phenylhydrazine with an appropriate chalcone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the formyl and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-arylpyrazole derivatives: These compounds share the pyrazole ring structure and have been studied for their cytotoxic activity against various cancer cell lines.
N-phenylpyrazolines: These compounds have shown potential anticancer activity and are structurally similar to N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide.
Uniqueness
This compound is unique due to the combination of its pyrazole ring, formyl group, and benzenesulfonamide moiety
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-26(31(29,30)23-15-9-8-12-20(23)18-28)16-21-17-27(22-13-6-3-7-14-22)25-24(21)19-10-4-2-5-11-19/h2-15,17-18H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGJNYFQAZECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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